molecular formula C16H13ClN4O B6454816 N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549043-53-8

N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Katalognummer: B6454816
CAS-Nummer: 2549043-53-8
Molekulargewicht: 312.75 g/mol
InChI-Schlüssel: XAITVUZLUATBSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CCPC) is a novel, highly potent and selective inhibitor of the human T-cell leukemia virus type 1 (HTLV-1) reverse transcriptase (RT). This compound has been extensively studied due to its potential as an anti-viral agent for the treatment of HTLV-1-associated diseases. It has been shown to have a high degree of selectivity for HTLV-1 RT and does not inhibit other related enzymes.

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is not fully understood. However, it is believed to involve the inhibition of the enzyme’s active site, which is responsible for the synthesis of viral DNA from its RNA template. This inhibition prevents the replication of the virus, thus reducing the amount of virus present in the body.
Biochemical and Physiological Effects
In vitro studies have shown that this compound is capable of inhibiting HTLV-1 RT activity by up to 90%. This inhibition prevents the synthesis of viral DNA from its RNA template, thus reducing the amount of virus present in the body. In addition, this compound has been shown to reduce the expression of viral proteins, which further reduces the amount of virus present in the body.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments is its high degree of selectivity for HTLV-1 RT. This allows researchers to focus on the specific enzyme without having to worry about the inhibition of other related enzymes. The main limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Zukünftige Richtungen

Future research on N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide could focus on further elucidating its mechanism of action and exploring its potential as an anti-viral agent in vivo. In addition, further studies could be conducted to determine the optimal dosage and formulation of the compound for use in clinical trials. Finally, further research could be conducted to explore the potential synergistic effects of combining this compound with other anti-viral agents.

Synthesemethoden

The synthesis of N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves a multi-step process starting from the condensation of 2-amino-3-chlorophenol and cyclopropyl bromide in the presence of sodium hydroxide. This condensation is followed by the reaction of the resulting product with 2-amino-1,2-bipyridine and ammonium acetate in the presence of triethylamine. The final step involves the reaction of the intermediate product with chloroacetic acid in the presence of sodium hydroxide to produce the desired compound.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has been extensively studied for its potential application as an anti-viral agent. It has been shown to be highly potent and selective for HTLV-1 RT, with no significant inhibition of other related enzymes. In vitro studies have demonstrated that this compound is capable of inhibiting HTLV-1 RT activity by up to 90%. This makes it an attractive candidate for the development of novel anti-viral drugs for the treatment of HTLV-1-associated diseases.

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-11-2-1-3-12(8-11)18-16(22)13-6-7-15-19-14(10-4-5-10)9-21(15)20-13/h1-3,6-10H,4-5H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAITVUZLUATBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.